molecular formula C12H18O4 B1588642 3-Methyl-1,5-pentanediyl diacrylate CAS No. 64194-22-5

3-Methyl-1,5-pentanediyl diacrylate

Cat. No. B1588642
CAS RN: 64194-22-5
M. Wt: 226.27 g/mol
InChI Key: IQGIEMYBDGDBMR-UHFFFAOYSA-N
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Description

3-Methyl-1,5-pentanediyl diacrylate, also known as SR341, is a difunctional acrylic monomer used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis . It is also used in various applications such as Graphic Arts, Plastic Coatings, Metal Coatings, Adhesives, Electronics, and Wood Coatings .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1,5-pentanediyl diacrylate is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .


Chemical Reactions Analysis

3-Methyl-1,5-pentanediyl diacrylate can react to synthesize enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst. It can also be used to synthesize polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1,5-pentanediyl diacrylate include a density of 1.0±0.1 g/cm3, a boiling point of 296.6±23.0 °C at 760 mmHg, and a flash point of 138.9±21.0 °C . It also has a molar refractivity of 60.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 224.1±3.0 cm3 .

Scientific Research Applications

Catalytic Transformations and Synthesis

3-Methyl-1,5-pentanediyl diacrylate is implicated in studies exploring catalytic processes and synthesis pathways. For instance, catalytic reactions involving hydroformylation, hydroesterification, and polymerization demonstrate the versatility of this compound in synthesizing complex molecules and polymers. The Cobalt Carbonyl-catalyzed Hydroesterification of Butadiene with Carbon Monoxide and Methanol exemplifies such applications, yielding valuable esters and diesters from simpler olefins under specific conditions (Matsuda, 1973).

Biomass Conversion and Renewable Resources

Research also extends to the conversion of biomass into valuable chemicals, where 3-Methyl-1,5-pentanediyl diacrylate plays a role in producing intermediates for further chemical transformations. Studies on the catalytic reduction of biomass-derived furanic compounds with hydrogen highlight the potential of this compound in generating important industrial chemicals and fuels from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

Material Science and Polymer Chemistry

In the realm of materials science, the radical polymerization of methyl methacrylate catalyzed by horseradish peroxidase, where derivatives similar to 3-Methyl-1,5-pentanediyl diacrylate could potentially be used, showcases the development of polymers with specific structural and physical properties (Kalra & Gross, 2000). Such research underscores the importance of this compound in synthesizing new materials with potential applications ranging from biotechnology to electronics.

Anticancer Research

Notably, 3-Methyl-1,5-pentanediyl diacrylate-related compounds are explored for medicinal purposes, including anticancer drug development. For example, amino acetate functionalized Schiff base organotin(IV) complexes exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential therapeutic applications (Basu Baul et al., 2009).

Safety And Hazards

3-Methyl-1,5-pentanediyl diacrylate can cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 3-Methyl-1,5-pentanediyl diacrylate are not mentioned in the sources, its use in UV/LED and EB curing applications, as well as a co-monomer for polymer synthesis, suggests potential for continued use and exploration in these areas .

properties

IUPAC Name

(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGIEMYBDGDBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C=C)CCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40108418
Record name 3-Methyl-1,5-pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40108418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Methyl-1,5-pentanediyl diacrylate

CAS RN

64194-22-5
Record name 3-Methyl-1,5-pentanediol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64194-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1,5-pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40108418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,5-pentanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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